molecular formula C3H5IO2 B052457 Methyl 2-iodoacetate CAS No. 5199-50-8

Methyl 2-iodoacetate

Cat. No.: B052457
CAS No.: 5199-50-8
M. Wt: 199.97 g/mol
InChI Key: YDGMIJCIBXSCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-iodoacetate (CAS: BD00995499; molecular formula: C₃H₅IO₂) is an alkylating agent widely used in organic synthesis. It is characterized by a methyl ester group attached to an iodoacetate moiety, making it reactive in nucleophilic substitution and radical-mediated reactions. This compound is commercially available with a purity of 95% and is typically supplied in 1 g or 5 g packaging . Its iodine atom acts as a leaving group, enabling applications in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Properties

IUPAC Name

methyl 2-iodoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5IO2/c1-6-3(5)2-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGMIJCIBXSCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423925
Record name Methyl iodoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5199-50-8
Record name Methyl iodoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl Iodoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl iodoacetate can be synthesized through the esterification of iodoacetic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, methyl iodoacetate is produced by reacting iodoacetic acid with methanol in the presence of a strong acid catalyst. The reaction mixture is heated under reflux, and the product is purified through distillation. The industrial process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl iodoacetate undergoes various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis.

Common Reagents and Conditions:

Major Products Formed:

  • Substituted esters
  • Methyl acetate
  • Iodoacetic acid

Scientific Research Applications

Chemical Synthesis

Methyl 2-iodoacetate is commonly utilized as a reagent in organic synthesis. It serves as an alkylating agent due to its electrophilic nature, which allows it to participate in nucleophilic substitution reactions.

Synthesis of Complex Molecules

MIA has been employed in the synthesis of various complex organic molecules. For instance, it has been used in the preparation of substituted indolines through its reaction with azido derivatives. This application highlights its role in synthesizing compounds with potential pharmaceutical activity.

Reaction TypeExample CompoundReference
Nucleophilic SubstitutionSubstituted Indolines
AlkylationPeptide Synthesis

Enzyme Inhibition

One of the significant applications of MIA is as an irreversible inhibitor of cysteine proteases. The compound reacts with the thiol groups present in cysteine residues, leading to enzyme inactivation.

Peptide and Protein Chemistry

This compound is also utilized in peptide chemistry, particularly for protecting thiol groups during peptide synthesis. The compound can be employed to form stable thioester intermediates, facilitating subsequent ligation reactions.

Case Study: Peptide Synthesis

In a study involving the synthesis of complex peptides, MIA was used to protect cysteine residues, preventing undesired side reactions during the synthesis process. This application underscores its importance in producing high-purity peptides for therapeutic use.

ApplicationProcess DescriptionReference
Cysteine ProtectionPreventing Side Reactions

Bioconjugation Techniques

MIA serves as a crucial component in bioconjugation techniques where it can be used to label biomolecules for imaging or therapeutic purposes. Its ability to react selectively with thiol groups makes it ideal for creating targeted delivery systems.

Applications in Drug Development

In drug development, MIA's reactivity allows for the attachment of drug molecules to proteins or antibodies, enhancing their efficacy and specificity.

Bioconjugate TypeApplicationReference
Targeted Drug DeliveryAntibody-Drug Conjugates

Mechanism of Action

Methyl iodoacetate exerts its effects primarily through alkylation. It reacts with thiol groups in cysteine residues of proteins, leading to the formation of stable thioether bonds. This modification can inhibit the activity of enzymes that rely on cysteine residues for their catalytic function. For example, it inhibits the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a crucial role in glycolysis .

Comparison with Similar Compounds

Nucleophilic Substitution Reactions

  • This compound: Reacts with phenols (e.g., 7-hydroxycoumarin) in the presence of bases like K₂CO₃ to form ethers in high yields (>90%).
  • Ethyl 2-iodoacetate: Used in alkylation of diphenol derivatives to produce mono-alkylated intermediates (e.g., compound 47 in norendoxifen synthesis).
  • tert-Butyl 2-iodoacetate : Synthesized via halide exchange (Finkelstein reaction) with NaI in acetone, achieving 100% yield due to favorable steric and electronic effects.

Radical Reactions

Ethyl 2-iodoacetate participates in radical chain reactions with alkenes (e.g., 1-methylcyclopentene) using Et₃B as an initiator, yielding cyclopropane derivatives with moderate diastereoselectivity (62:38 trans/cis ratio).

Electrochemical Cyclopropanation

In electrogenerated base-promoted cyclopropanation, ethyl 2-iodoacetate (8) showed a 26% yield, outperforming chloro- and bromo-analogs (23–24% yields). tert-Butyl 2-chloroacetate achieved a higher yield (31%), attributed to reduced steric hindrance compared to methyl esters.

Key Research Findings

Steric Effects : Bulky esters (e.g., tert-butyl) enhance yields in cyclopropanation due to reduced side reactions.

Leaving Group Efficiency : Iodoesters outperform chloro/bromo analogs in radical and electrochemical reactions due to weaker C–I bonds.

Synthetic Versatility : Methyl and ethyl iodoacetates are preferred for small-scale pharmaceutical synthesis, while tert-butyl derivatives excel in scalable processes.

Biological Activity

Methyl 2-iodoacetate (MIA) is an organic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and implications in various fields such as pharmacology and toxicology.

This compound is classified as an alkyl iodide, with the molecular formula C₃H₅I. It possesses a molecular weight of approximately 164.97 g/mol. The structure includes an iodine atom attached to a methyl acetate moiety, which plays a crucial role in its reactivity and biological interactions.

Biological Mechanisms

MIA exhibits several biological activities that can be attributed to its ability to interact with cellular components. The primary mechanisms include:

  • Neurotoxicity : MIA has been studied for its neurotoxic effects, particularly in rat cerebellar granule cell cultures. Research indicates that transient exposure to MIA can lead to a concentration-dependent decrease in cell viability, with an effective dose (ED50) of approximately 9.8 µM . This neurotoxicity is associated with increased oxidative stress in neuronal cells, suggesting that MIA may disrupt cellular redox balance.
  • Enzyme Inhibition : MIA and related compounds have been shown to inhibit various enzymes, including those involved in steroid metabolism. For instance, cortisone derivatives like cortisone 21-iodoacetate have been found to irreversibly inactivate the enzyme 20α-hydroxysteroid dehydrogenase, indicating that MIA may also affect steroid hormone pathways through similar mechanisms .

Case Studies

  • Neuroprotective Studies : In vitro studies have demonstrated the protective efficacy of antioxidants against MIA-induced neurotoxicity. Antioxidants such as (S)-(-)-Trolox and butylated hydroxytoluene (BHT) were shown to mitigate the oxidative damage caused by MIA, highlighting potential therapeutic avenues for neuroprotection .
  • Enzymatic Activity : A study investigating the affinity labeling of steroid binding sites revealed that MIA derivatives could serve as substrates for certain enzymes while also acting as inhibitors. The Michaelis constants for these interactions suggest a competitive inhibition mechanism, which could be relevant for drug design targeting steroid hormones .

Data Table: Biological Effects of this compound

Study Biological Activity ED50/IC50 Notes
Neurotoxicity in Rat CGC CulturesCell viability reductionED50 = 9.8 µMIncreased oxidative stress observed
Enzyme Inhibition (Cortisone Derivative)Irreversible enzyme inactivationNot specifiedAffects steroid hormone metabolism
Antioxidant EfficacyNeuroprotective effectsEC50 = 0.25 µMEffective when combined with MK-801

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl 2-iodoacetate?

this compound can be synthesized via nucleophilic substitution. A common method involves reacting methyl chloroacetate with potassium iodide (KI) in acetone under reflux (room temperature, overnight). The reaction is driven by the exchange of the chloro group with iodide, yielding this compound .

  • Key parameters :
  • Solvent: Acetone (polar aprotic, enhances nucleophilicity of iodide).
  • Stoichiometry: 1.1 equivalents of KI relative to methyl chloroacetate.
  • Reaction time: ~12–16 hours.
    • Purification : Distillation or column chromatography may be required to isolate the product.

Q. What safety precautions are critical when handling this compound?

this compound is a reactive alkylating agent and requires stringent safety measures:

  • Personal protective equipment (PPE) : Nitrile gloves (inspected for integrity), lab coat, and chemical-resistant goggles. Contaminated gloves must be disposed of properly .
  • Ventilation : Use a fume hood to avoid inhalation of vapors.
  • Storage : Store at 2–8°C in a tightly sealed container to prevent hydrolysis or degradation .

Q. How is this compound characterized using spectroscopic methods?

  • 1H NMR : Peaks at δ 3.95 (s, 2H, CH2I) and δ 3.70 (s, 3H, OCH3) confirm the ester and iodomethyl groups .
  • 13C NMR : Signals at δ 167.7 (ester carbonyl) and δ 37.8 (CH2I) are diagnostic .
  • Mass spectrometry : Molecular ion peak at m/z 214 (C3H5IO2+) .

Advanced Research Questions

Q. How does this compound participate in enantioselective C–C bond-forming reactions?

this compound acts as an alkylating agent in radical-mediated hydroalkylation. For example, in the presence of chiral catalysts (e.g., Ni/ligand systems), it enables asymmetric synthesis of α-alkylated esters. Key factors include:

  • Radical initiation : Use of photoredox catalysts (e.g., Ru(bpy)3Cl2) under visible light.
  • Stereocontrol : Chiral ligands (e.g., bisoxazoline) modulate enantioselectivity .
  • Yields : Typically 70–85% with enantiomeric excess (ee) >90% under optimized conditions .

Q. What computational insights explain the reactivity of this compound in radical reactions?

Spin density analysis (DFT calculations) reveals that the iodine atom in this compound facilitates homolytic cleavage of the C–I bond, generating a methylene radical (•CH2CO2Me). This radical intermediate participates in chain propagation steps, such as hydrogen atom transfer (HAT) or addition to alkenes .

  • Key computational data :
  • Bond dissociation energy (C–I): ~45 kcal/mol.
  • Spin density localized on the methylene carbon (0.85) and iodine (0.15) .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-based syntheses?

Discrepancies in yields often arise from:

  • Impurity profiles : Trace moisture hydrolyzes the ester to iodoacetic acid, reducing reactivity. Use anhydrous solvents and molecular sieves.
  • Catalyst loading : Variations in transition-metal catalysts (e.g., Pd vs. Ni) affect turnover numbers.
  • Temperature control : Exothermic reactions may require precise cooling to minimize side reactions.
  • Mitigation : Standardize protocols with internal controls (e.g., using methyl 2-bromoacetate as a benchmark) .

Q. What are the applications of this compound in natural product modification?

this compound is used to functionalize complex molecules via alkylation. Examples include:

  • Paeonilide derivatives : Alkylation of hydroxyl groups in furan-based natural products to enhance bioactivity .
  • Peptide modification : Site-specific alkylation of cysteine residues for bioconjugation .
  • Reaction conditions : Mild temperatures (0–25°C) and polar solvents (DMF or THF) preserve stereochemical integrity .

Methodological Considerations

Q. What strategies optimize the shelf life of this compound in storage?

  • Stabilization : Add stabilizers like hydroquinone (0.1% w/w) to inhibit radical-induced degradation.
  • Container : Use amber glass vials to block light, which accelerates iodination side reactions.
  • Monitoring : Regular NMR or GC-MS analysis to detect hydrolysis or decomposition .

Q. How can researchers validate the purity of this compound for kinetic studies?

  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to resolve iodoacetic acid impurities.
  • Titration : Iodometric titration to quantify active iodide content.
  • Threshold : ≥98% purity (by area normalization in HPLC) is recommended for reproducible kinetics .

Data Presentation Guidelines

  • Tables : Include reaction conditions (solvent, catalyst, yield) and spectroscopic data (NMR shifts, m/z values).
  • Figures : Use spin density maps or catalytic cycles to illustrate mechanisms .
  • Avoid redundancy : Raw data (e.g., full NMR spectra) should be archived in supplementary files, not the main text .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-iodoacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-iodoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.